2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KDM5-C49 is a potent and selective inhibitor of KDM5 (also known as JARID1). KDM5-C49 displays 25-100-fold selectivity between KDM5B and KDM6B. Members of the KDM5 (also known as JARID1) family regulate cell proliferation and stem cell self-renewal and differentiation.
Mechanism of Action
Target of Action
The primary targets of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid, also known as KDM5-C49, are the KDM5 family proteins . The KDM5 family includes four members, KDM5A, KDM5B, KDM5C, and KDMD, all of which are Jumonji C domain-containing histone H3K4me2/3 demethylases . These proteins play critical roles in cell fate determination during development as well as malignant transformation .
Mode of Action
This compound acts as a potent and selective inhibitor of KDM5 demethylases . It inhibits the KDM5 enzyme activity at nanomolar concentrations by binding to the 2-OG binding site, with the pyridine and the aminomethyl nitrogen atoms interacting in a bidentate fashion with the catalytic Fe(II) ion .
Biochemical Pathways
The KDM5 family proteins are capable of demethylating tri-, di- and mono-methylated lysine 4 in histone H3 (H3K4me3/2/1), the key epigenetic marks for active chromatin . By inhibiting KDM5, this compound can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays .
Result of Action
The inhibition of KDM5 demethylases by this compound can lead to various molecular and cellular effects. For instance, KDM5 proteins have been extensively studied in breast cancer, where they are involved in suppressing or promoting breast cancer depending on their specific upstream and downstream pathways . Therefore, inhibiting KDM5 is potentially an antitumor approach .
Action Environment
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays , suggesting that its action may be influenced by the presence of these enzymes in the environment.
Biochemical Analysis
Biochemical Properties
KDM5-C49 interacts with the KDM5 family of enzymes, which includes KDM5A, KDM5B, and KDM5C . The IC50 values for KDM5A, KDM5B, and KDM5C are 40 nM, 160 nM, and 100 nM respectively . These interactions involve the removal of methyl groups from lysine residues, a key process in the modulation of gene expression .
Cellular Effects
In cellular processes, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid influences cell function by altering gene expression. It does this by interacting with histone lysine demethylase 5 (KDM5) family proteins, which are involved in cell fate determination during development as well as malignant transformation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically catalyzes the removal of methyl groups from tri- and di-methylated lysine 4 of histone H3 (H3K4me3/2), key epigenetic marks for active chromatin .
Metabolic Pathways
This compound is involved in the metabolic pathways related to histone lysine demethylation
Properties
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMVQDDHDCRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596348-16-1 |
Source
|
Record name | KDM5-C49 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KDM5-C49 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of KDM5-C49?
A1: KDM5-C49 functions as an inhibitor of histone lysine demethylases, particularly targeting the KDM5 family []. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package and organize DNA. While its specific downstream effects remain a subject of ongoing research, inhibiting KDM5 could potentially impact the expression of genes involved in cell growth, differentiation, and other vital cellular processes.
Q2: Have any crystal structures been solved with KDM5-C49 bound to its target proteins?
A2: Yes, several crystal structures have been determined with KDM5-C49 bound to various human histone demethylases. These include complexes with JARID1C [], PLU-1 (JARID1B) [], UTY [], and JMJD2C []. These structures provide valuable insights into the specific interactions between KDM5-C49 and its target enzymes at the molecular level.
Q3: What structural features of KDM5-C49 are important for its inhibitory activity?
A3: Structural analysis of KDM5-C49 bound to KDM5B, a member of the KDM5 family, reveals key interactions crucial for its inhibitory activity []. The isonicotinic acid core of KDM5-C49 forms specific interactions with the enzyme's active site. Additionally, the substituent at the carbon-6 position of the isonicotinic acid ring plays a significant role in determining the compound's potency. Modifications at this position can influence the molecule's interaction with the target enzyme, potentially leading to enhanced inhibition [].
Q4: Are there any potential strategies to improve the potency of KDM5-C49 based on its structure?
A4: Research suggests several avenues for enhancing KDM5-C49's potency []. One approach involves combining structural elements from other KDM5 inhibitors, such as N19, which shares the isonicotinic acid core but possesses different substituents. Additionally, replacing the ring halogen atoms with groups that maximize interactions with specific polar or charged residues within the enzyme's active site (e.g., Arg-73, Gln-75, Asp-412) presents another strategy for improvement.
Q5: Has KDM5-C49 demonstrated any potential in preclinical models of disease?
A5: While the provided abstracts do not mention specific preclinical disease models, one study explored KDM5-C49's effects on multiple myeloma cells within a 3D in vitro model []. This study focused on KDM5-C49's potential to modulate the epigenetic landscape of these cancer cells. Further research is needed to fully elucidate its efficacy and therapeutic potential in various disease models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.